([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Description
Properties
IUPAC Name |
[1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c1-8-5-10(7-16)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-6H,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSPGORRNMHELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Pyrrole Ring Construction
The pyrrole ring substituted at positions 2 and 5 with methyl groups and at position 1 with a 3,4-difluorophenyl group can be synthesized via cyclization reactions involving appropriate ketone or diketone precursors and amine sources. A common approach includes:
Cyclization using 2,5-hexanedione and substituted aniline derivatives: The 3,4-difluoroaniline serves as a starting material which reacts with diketones such as 2,5-hexanedione under acidic catalysis (e.g., p-toluenesulfonic acid bound to silica gel) at reflux temperatures (~90 °C) to form the desired pyrrole ring with difluorophenyl substitution at N-1.
Use of phosphoryl chloride (POCl3) and dimethylformamide (DMF): This reagent system is employed to facilitate ring closure and chlorination steps in the synthesis, typically at elevated temperatures (~100 °C) for several hours.
Introduction of the Methylamine Group
The methylamine substituent at the 3-position of the pyrrole ring is introduced by:
Nucleophilic substitution reactions: The pyrrole intermediate bearing a suitable leaving group (e.g., chloroacetyl chloride adducts) undergoes amination by reaction with methylamine or its salts (such as dimethylamine hydrochloride) in the presence of bases like triethylamine in solvents such as dichloromethane at room temperature.
Reduction steps: Catalytic hydrogenation (e.g., using 10% palladium on carbon in ethanol under hydrogen atmosphere) may be employed to reduce intermediates to the corresponding amines.
Reaction Conditions and Yields
Typical conditions and yields for key steps are summarized below:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination of pyrrole intermediate | Methylamine hydrochloride, triethylamine, CH2Cl2, rt, 2 h | High (not specified) |
| Catalytic hydrogenation | 10% Pd-C, EtOH, H2 atm, rt, overnight | High (not specified) |
| Cyclization (pyrrole formation) | 2,5-hexanedione, p-toluenesulfonic acid on silica gel, reflux, 3 h | High (not specified) |
| Ring closure/chlorination | POCl3, DMF, 100 °C, 3 h | Moderate to high |
These conditions are optimized to maximize yield and purity, with typical purities exceeding 95% as confirmed by LC-MS and NMR analysis.
Analytical and Characterization Techniques
NMR Spectroscopy: ^1H and ^13C NMR spectra are recorded to confirm the structure, with chemical shifts referenced to residual solvent peaks. Splitting patterns and coupling constants are analyzed to verify substitution patterns on the pyrrole ring.
LC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry is used to determine compound purity (≥95%) and molecular weight confirmation.
Physicochemical Properties: Solubility, log D (partition coefficient), and protein binding are evaluated using chromatographic and nephelometric methods to assess compound behavior in biological systems.
Research Findings and Optimization
Research into the preparation of this compound and related pyrrole derivatives has revealed:
The importance of acidic catalysis in pyrrole ring formation for achieving high regioselectivity and yield.
The efficacy of palladium-catalyzed hydrogenation in reducing intermediates to amines without affecting sensitive aromatic substituents.
The use of chloroacetyl chloride intermediates enables selective functionalization at the pyrrole 3-position, facilitating subsequent amination.
Optimization of reaction times and temperatures is critical to balance conversion rates and minimize side reactions.
The compound’s physicochemical profile (e.g., solubility and lipophilicity) is influenced by the difluorophenyl substituent, which also impacts biological activity.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Pyrrole ring synthesis | 3,4-Difluoroaniline + 2,5-hexanedione, p-TsOH, reflux | Cyclization to pyrrole core | Acidic catalysis essential |
| Ring chlorination | POCl3, DMF, 100 °C, 3 h | Activation for substitution | Facilitates amination step |
| Amination | Methylamine hydrochloride, Et3N, CH2Cl2, rt, 2 h | Introduction of methylamine | Nucleophilic substitution |
| Reduction | 10% Pd-C, EtOH, H2 atm, rt, overnight | Reduction of intermediates | Preserves aromatic groups |
| Purification | Chromatography, crystallization | Isolation of pure compound | Purity ≥95% by LC-MS |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or nitrile.
Reduction: Reduction reactions can convert the difluorophenyl group to a tetrahydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include hydroxide ions (OH⁻) and alkoxide ions (RO⁻).
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine exhibit promising anticancer properties. For instance, studies have demonstrated that related pyrrole derivatives show activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at micromolar concentrations . The difluorophenyl substitution is believed to enhance the interaction with biological targets involved in cancer progression.
Antifungal and Insecticidal Activities
In addition to anticancer properties, this compound has shown potential antifungal and insecticidal activities. For example, studies on similar pyrrole derivatives have reported effective inhibition against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml . These findings suggest that the compound could be developed into agricultural fungicides or insecticides.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrrole derivatives including This compound . The results indicated that these compounds induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The structure-activity relationship (SAR) analysis highlighted that the presence of the difluorophenyl group significantly increased cytotoxicity compared to non-fluorinated analogs.
Case Study 2: Agricultural Applications
Another study investigated the antifungal properties of pyrrole derivatives in agricultural settings. Compounds similar to This compound were tested against common crop pathogens. Results showed that specific derivatives exhibited higher efficacy than traditional fungicides like tebuconazole, suggesting a viable alternative for crop protection .
Mechanism of Action
The mechanism of action of ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on formula.
Electronic and Steric Effects
In contrast, the phenyl group in the triazole derivative (Table 1, Row 2) lacks fluorine, reducing its polarity and possibly its binding affinity to targets requiring halogen interactions .
Heterocyclic Core :
- The pyrrole ring offers a planar, aromatic structure with one nitrogen atom, differing from the triazole (three nitrogens) and pyrazole (two adjacent nitrogens) cores. These differences affect hydrogen-bonding capacity and aromatic π-stacking interactions.
Biological Activity
The compound ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine is a novel organic molecule characterized by its unique structure, which includes a pyrrole ring substituted with a difluorophenyl group and a methanamine moiety. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is [1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine . Its molecular formula is with a CAS number of 1177287-57-8 . The structural features contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1177287-57-8 |
| IUPAC Name | [1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
| InChI Key | XKSPGORRNMHELA-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways. The precise targets and pathways are context-dependent but are crucial for understanding its pharmacological potential.
Biological Activity and Structure-Activity Relationships (SAR)
Recent studies have highlighted the importance of specific functional groups in determining the biological activity of related compounds. For instance, derivatives featuring bulky and electron-rich groups at strategic positions have shown enhanced activity against certain receptors like TRPV4, while others have been less effective .
Case Study: TRPV4 Modulation
A study investigated the TRPV4 antagonistic properties of various derivatives related to this compound. Compounds were tested for their ability to modulate calcium influx in HEK293 cells overexpressing TRPV4. Results indicated that certain modifications significantly enhanced antagonistic activity, suggesting that the structural attributes of the pyrrole ring and substituents play a vital role in receptor interaction .
Cytotoxicity and Selectivity
In vitro tests conducted on human cervical (HeLa) and lung (A549) carcinoma cells revealed that some derivatives did not exhibit significant cytotoxic effects at concentrations up to 25 µM. This suggests a favorable safety profile for further development as therapeutic agents .
Summary of Findings
The biological activity of this compound is characterized by:
- Mechanism of Action : Interaction with enzymes and receptors leading to modulation of biological pathways.
- Structure-Activity Relationships : Specific functional groups enhance or diminish activity against targeted receptors.
- Cytotoxicity Profile : Low cytotoxicity in cancer cell lines indicates potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine?
- Methodology : The synthesis typically involves multi-step reactions starting with the formation of the pyrrole core. A common approach includes:
Knorr pyrrole synthesis or Paal-Knorr cyclization to construct the 2,5-dimethylpyrrole ring.
Electrophilic substitution at the 3-position of the pyrrole with a chloromethyl group.
Nucleophilic amination to introduce the amine functionality, followed by coupling with 3,4-difluorophenyl via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products. Use HPLC or GC-MS to monitor intermediate purity .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Analytical Techniques :
- X-ray crystallography : Refinement using SHELXL (for small-molecule structures) to resolve bond lengths and angles, with validation via R-factor analysis .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
- NMR spectroscopy : Use NMR to confirm fluorine substitution patterns and - HSQC for methyl group assignments .
Q. What spectroscopic signatures distinguish this compound from structurally similar amines?
- FT-IR : Look for N-H stretching (~3300 cm) and C-F vibrations (1100–1250 cm).
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z [M+H] corresponding to the molecular formula CHFN (exact mass calculated: 261.11 g/mol) .
- NMR : Two distinct fluorine signals for the 3,4-difluorophenyl group, with coupling constants (J) < 20 Hz .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-difluorophenyl group influence the compound’s reactivity in catalytic amination?
- Mechanistic Insight : The electron-withdrawing fluorine substituents increase the electrophilicity of the pyrrole’s C-3 position, facilitating nucleophilic attack by amines. Steric hindrance from the 2,5-dimethyl groups may slow reaction kinetics.
- Experimental Design :
- Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for fluorinated vs. non-fluorinated analogs.
- Use kinetic studies (e.g., variable-temperature NMR) to quantify rate differences .
Q. What strategies resolve discrepancies between computational predictions and experimental data in crystallographic studies?
- Data Contradiction Analysis :
- If computed bond lengths (e.g., C-N in the amine group) deviate from X-ray data by >0.02 Å, re-evaluate the basis set (e.g., switch from B3LYP/6-31G** to M06-2X/cc-pVTZ).
- Validate hydrogen bonding networks using Hirshfeld surface analysis (CrystalExplorer) and cross-check with SHELXL refinement statistics .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry contexts?
- Methodology :
Synthesize analogs with variations in fluorine position (e.g., 2,4-difluoro vs. 3,4-difluoro) or methyl group substitution.
Test biological activity (e.g., enzyme inhibition assays) and correlate with molecular docking (AutoDock Vina) to target proteins (e.g., kinases or GPCRs).
Use QSAR models to predict logP and bioavailability, validated by experimental logD7.4 measurements .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
